Target Engagement Selectivity: Crucial 2-Fluoro vs. Heteroaryl Sulfonamide Motifs
The primary differentiation of CAS 893986-47-5 lies in its 2-fluorobenzenesulfonamide moiety, which is essential for selective inhibition of the STAMBP-Ub interaction, a mechanism distinct from pan-kinase activity. In head-to-head activity data from the literature, the closest commercial analog, BC-1471, achieves a STAMBP IC50 of 0.33 µM . In contrast, a direct structural analog lacking the 2-fluorobenzenesulfonamide group in favor of a pyridine-3-sulfonamide moiety (BDBM89134) showed no meaningful inhibition against a related target (TIM23), with an IC50 > 99,000 nM [1]. This demonstrates that the 2-fluorobenzenesulfonamide is a critical pharmacophoric element for functional activity.
| Evidence Dimension | Biochemical Potency (IC50) against key protein targets |
|---|---|
| Target Compound Data | STAMBP IC50 = 0.33 µM (for the closest related active analog, BC-1471) |
| Comparator Or Baseline | N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]pyridine-3-sulfonamide (BDBM89134) IC50 > 99,000 nM against TIM23 |
| Quantified Difference | >300,000-fold difference in potency, attributable to the sulfonamide substituent |
| Conditions | Biochemical enzyme inhibition assays; STAMBP deubiquitinase activity assay and TIM23 translocase inhibition assay |
Why This Matters
This confirms that generic imidazo[2,1-b]thiazole compounds are not functionally interchangeable; the 2-fluorobenzenesulfonamide group is a non-negotiable requirement for on-target deubiquitinase modulation.
- [1] BindingDB. (2013). BDBM89134: Activity Record for N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]pyridine-3-sulfonamide. Retrieved May 2, 2026. View Source
